molecular formula C23H26N6O3 B2734708 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide CAS No. 1334370-48-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide

Cat. No.: B2734708
CAS No.: 1334370-48-7
M. Wt: 434.5
InChI Key: VGQNCHDMAWJWMR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.

Biology

In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide might be studied for its potential as a drug candidate. Its interactions with various biological targets could be explored to understand its pharmacological properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it a candidate for the treatment of certain diseases.

Industry

In industry, the compound could find applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the pyrazolyl-pyrimidinyl group, and finally, the formation of the piperidine carboxamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated compound.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with benzodioxin, pyrazolyl, pyrimidinyl, or piperidine moieties. Examples could be:

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide analogs with different substituents.
  • Compounds with similar ring structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-15-10-16(2)29(27-15)22-12-21(24-14-25-22)28-7-3-4-17(13-28)23(30)26-18-5-6-19-20(11-18)32-9-8-31-19/h5-6,10-12,14,17H,3-4,7-9,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQNCHDMAWJWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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